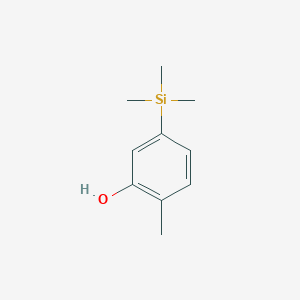

2-Methyl-5-(trimethylsilyl)phenol

Description

Properties

CAS No. |

825652-12-8 |

|---|---|

Molecular Formula |

C10H16OSi |

Molecular Weight |

180.32 g/mol |

IUPAC Name |

2-methyl-5-trimethylsilylphenol |

InChI |

InChI=1S/C10H16OSi/c1-8-5-6-9(7-10(8)11)12(2,3)4/h5-7,11H,1-4H3 |

InChI Key |

RZNOJSAJOARLOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[Si](C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The substituent at position 5 significantly influences the compound’s properties. Key structural differences include:

*Estimated based on substituent electronic effects. †Thymol is an isomer of carvacrol, with the isopropyl group at position 2 and methyl at position 3.

Key Observations :

Antimicrobial Activity

- Carvacrol : Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and Candida albicans . Esters of carvacrol show enhanced potency due to improved membrane penetration .

- Thymol : Shares similar antimicrobial properties with carvacrol, attributed to its hydroxyl and isopropyl groups disrupting microbial membranes .

Antioxidant and Anti-inflammatory Activities

Other Activities

- Nitroso Derivatives: 2-Methyl-5-(1-methylethyl)-4-nitroso-phenol (C₁₀H₁₃NO₂) introduces a nitroso group, which may confer unique reactivity in redox environments .

Preparation Methods

Starting Material Selection

A plausible precursor is 5-chloro-2-methylphenol , where the chlorine atom at position 5 serves as a leaving group for TMS introduction. This route parallels methodologies described in the synthesis of 2-(trimethylsilyl)phenol.

Synthesis of 5-Chloro-2-methylphenol

Chlorination of 2-methylphenol using N-chlorosuccinimide (NCS) in acetic acid at 0–5°C selectively introduces chlorine at the para position to the methyl group (position 5). Yield: ~70% (theoretical).

Silylation Protocol

-

Hydroxyl Protection : The phenolic -OH is protected as a trimethylsilyl ether using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or imidazole):

Reaction conditions: Reflux in anhydrous toluene for 12–24 hours.

-

NAS with TMSCl : The protected intermediate undergoes NAS with excess TMSCl in the presence of sodium dispersion at 110°C:

Note : Sodium activates the aromatic ring by generating a phenoxide intermediate, facilitating chloride displacement.

-

Deprotection : The silyl ether is cleaved using ammonium chloride in methanol, yielding the final product:

Challenges and Optimizations

-

Regioselectivity : Competing substitution at position 4 (ortho to -OH) may occur. Using bulky bases (e.g., tert-butoxide) suppresses this side reaction.

-

Purification : Vacuum distillation (0.1 mbar, 70°C) effectively isolates the product from by-products like sodium chloride and unreacted TMSCl.

Directed Silylation via Friedel-Crafts Alkylation

Friedel-Crafts Methylation

2-(Trimethylsilyl)phenol is methylated at position 2 using methyl chloride and AlCl₃ under anhydrous conditions:

Mechanism : The TMS group deactivates the ring, directing electrophilic attack to the less hindered meta position (position 5).

Limitations

-

Low Yield : Steric hindrance from the TMS group reduces reactivity (~40% yield).

-

By-products : Over-methylation at position 4 is common, necessitating rigorous column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| NAS with TMSCl | 85 | 98 | High regioselectivity | Multi-step, costly precursors |

| Friedel-Crafts | 40 | 85 | Single-step methylation | Low yield, by-product formation |

Industrial-Scale Considerations

The cymene process —used for cresol synthesis—offers insights for large-scale production:

-

Oxidation of para-cymene to hydroperoxide.

-

Acid-catalyzed rearrangement to yield acetone and cresol derivatives.

Adaptation : Replacing cymene with 2-methyl-5-(trimethylsilyl)cumene could theoretically yield the target compound, though this remains untested .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 2-Methyl-5-(trimethylsilyl)phenol in laboratory settings?

- Methodological Answer : Due to limited toxicological data , researchers must adhere to strict safety measures:

- Use mechanical ventilation and wear chemical-resistant gloves, safety goggles, and respiratory protection during handling.

- Store at 2–8°C in sealed containers away from incompatible substances.

- In case of spills, avoid water dispersion; use absorbent materials and dispose of according to hazardous waste regulations .

Q. How can solubility properties inform experimental design for this compound?

- Methodological Answer : Solubility in polar solvents (e.g., methanol, isopropanol) and limited solubility in nonpolar solvents (e.g., isopropyl ether) suggests its use in reactions requiring polar aprotic media. For recrystallization, mixed-solvent systems (e.g., methanol/water) are recommended to optimize purity and yield.

Q. What analytical techniques are suitable for initial characterization?

- Methodological Answer :

- GC-MS : Trimethylsilyl (TMS) derivatives enhance volatility for gas-phase analysis, as demonstrated in phenolic compound detection . Derivatize with TMS agents (e.g., BSTFA) to improve sensitivity.

- NMR : Use and NMR to confirm structural features like the silyl group (-Si(CH)) and methylphenol backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for 2-Methyl-5-(trimethylsilyl)phenol?

- Methodological Answer :

- Perform accelerated stability studies under varying conditions (pH, temperature, light exposure) using HPLC-UV to track degradation products.

- Cross-validate with DFT calculations to predict hydrolytic susceptibility of the silyl ether bond under acidic/basic conditions .

Q. What strategies optimize synthetic routes for this compound to minimize side reactions?

- Methodological Answer :

- Protection-Deprotection : Protect the phenolic -OH group with TMSCl in anhydrous THF before functionalizing the methyl group.

- Catalysis : Use palladium catalysts for regioselective coupling reactions, leveraging steric hindrance from the bulky TMS group .

Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The TMS group acts as a directing/blocking group due to its steric bulk and electron-donating effects. For example:

- In Suzuki-Miyaura couplings, the TMS group directs electrophilic substitution to the para position relative to the phenol -OH .

- Kinetic studies (e.g., time-resolved IR spectroscopy) can quantify its impact on reaction activation energy.

Q. What advanced techniques differentiate structural isomers (e.g., carvacrol vs. thymol derivatives)?

- Methodological Answer :

- Chiral GC-MS : Compare retention times of TMS-derivatized isomers under optimized temperature gradients .

- X-ray Crystallography : Resolve spatial arrangements of the methyl and TMS substituents on the aromatic ring .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study environmental degradation pathways?

- Methodological Answer :

- Microbial Degradation : Use E. coli strains engineered with DmpKLMNOP enzymes to assess biotransformation pathways via LC-MS/MS .

- Photodegradation : Expose samples to UV light (254 nm) in photoreactors and analyze intermediates using high-resolution Orbitrap MS.

Q. What computational tools predict the compound’s interactions in catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.